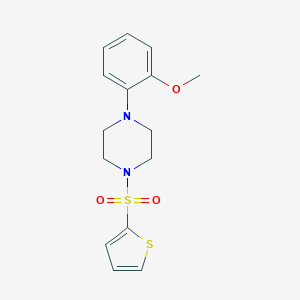![molecular formula C15H17ClN2O3S2 B299397 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene](/img/structure/B299397.png)
5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It was first synthesized in 2012 by Takeda Pharmaceutical Company Limited and has since undergone extensive scientific research to determine its potential as a therapeutic agent.
Mécanisme D'action
5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, this compound blocks downstream signaling pathways that promote cell survival and proliferation, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK signaling, this compound has also been shown to inhibit other kinases involved in B-cell receptor signaling, including AKT and ERK. This compound has also been shown to enhance the activity of other anti-tumor agents, such as rituximab, in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene is its selectivity for BTK, which reduces the potential for off-target effects and toxicity. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low solubility, which can make it difficult to formulate for in vivo studies.
Orientations Futures
There are several potential future directions for the development of 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene as a therapeutic agent. One area of focus is the development of combination therapies that can enhance the anti-tumor activity of this compound. Another potential direction is the evaluation of this compound in other types of B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene involves several steps, including the formation of a sulfonyl chloride intermediate and the subsequent reaction with a piperazine derivative. The final product is obtained through a cyclization reaction and purification by column chromatography. The yield of this compound is typically around 20-30%.
Applications De Recherche Scientifique
5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene has been the subject of numerous scientific studies aimed at evaluating its potential as a therapeutic agent for B-cell malignancies. In preclinical studies, this compound has shown promising anti-tumor activity against various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Propriétés
Formule moléculaire |
C15H17ClN2O3S2 |
|---|---|
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
1-(5-chlorothiophen-2-yl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C15H17ClN2O3S2/c1-21-13-4-2-12(3-5-13)17-8-10-18(11-9-17)23(19,20)15-7-6-14(16)22-15/h2-7H,8-11H2,1H3 |
Clé InChI |
NWCORAMFKOWNBA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B299317.png)

![N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)
![Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B299320.png)
![2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B299322.png)


![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide](/img/structure/B299326.png)
![Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate](/img/structure/B299328.png)
![1-[2-(Acetylamino)-4,5-dimethoxybenzyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299330.png)
![1-[(3,4-Dimethoxyphenyl)(hydroxy)methyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299331.png)

![N-(tert-butyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B299344.png)
![3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B299345.png)